4-Isoquinolin-5-ylsulfonyl-1-(2-methoxyethyl)-1,4-diazepan-2-one
Description
4-Isoquinolin-5-ylsulfonyl-1-(2-methoxyethyl)-1,4-diazepan-2-one is a complex organic compound that belongs to the class of diazepanes This compound is characterized by its unique structure, which includes an isoquinoline moiety, a sulfonyl group, and a diazepane ring
Properties
IUPAC Name |
4-isoquinolin-5-ylsulfonyl-1-(2-methoxyethyl)-1,4-diazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-24-11-10-19-8-3-9-20(13-17(19)21)25(22,23)16-5-2-4-14-12-18-7-6-15(14)16/h2,4-7,12H,3,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMFVIJRFURJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCN(CC1=O)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoquinolin-5-ylsulfonyl-1-(2-methoxyethyl)-1,4-diazepan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Introduction of Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, typically using reagents such as sulfur trioxide or chlorosulfonic acid.
Formation of Diazepane Ring: The diazepane ring is formed through a cyclization reaction involving appropriate diamine precursors and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Isoquinolin-5-ylsulfonyl-1-(2-methoxyethyl)-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the diazepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
4-Isoquinolin-5-ylsulfonyl-1-(2-methoxyethyl)-1,4-diazepan-2-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used as a tool to investigate biological pathways and molecular targets.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential drug interactions.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Isoquinolin-5-ylsulfonyl-1-(2-methoxyethyl)-1,4-diazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known diazepane derivative used as an anxiolytic and anticonvulsant.
Quinoline Sulfonamides: Compounds with similar structural features and potential therapeutic applications.
Uniqueness
4-Isoquinolin-5-ylsulfonyl-1-(2-methoxyethyl)-1,4-diazepan-2-one is unique due to its combination of an isoquinoline moiety, a sulfonyl group, and a diazepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
